molecular formula C8H14N4OS2 B2935511 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide CAS No. 332393-85-8

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide

Cat. No.: B2935511
CAS No.: 332393-85-8
M. Wt: 246.35
InChI Key: DEGAVFMWIQZDTL-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and an acetamide group, which is a derivative of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide typically involves the following steps:

  • Preparation of 5-Amino-[1,3,4]thiadiazole: This can be achieved by reacting thiosemicarbazide with formic acid under reflux conditions.

  • Sulfanyl Group Introduction: The 5-amino-[1,3,4]thiadiazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the sulfanyl group.

  • Acetylation: Finally, the sulfanyl group is acetylated using diethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, ensuring cost-effectiveness and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions may involve the reduction of the thiadiazole ring or the acetamide group.

  • Substitution: Substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiadiazoles and acetamides.

  • Substitution Products: Various derivatives with different substituents on the thiadiazole ring or acetamide group.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as an antimicrobial or anti-inflammatory agent. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole: Similar structure but lacks the acetamide group.

  • 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Similar thiadiazole ring but different substituents.

  • 2-Amino-5-phenyl-1,3,4-thiadiazole: Similar core structure but with a phenyl group instead of the sulfanyl group.

Uniqueness: 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is unique due to its combination of the thiadiazole ring and acetamide group, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS2/c1-3-12(4-2)6(13)5-14-8-11-10-7(9)15-8/h3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGAVFMWIQZDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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